Cas no 2171412-23-8 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid è un composto organico utilizzato principalmente nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura chirale, con configurazione (R) nel carbonio 2, garantisce alta stereoselettività nelle reazioni di accoppiamento. Il gruppo Fmoc offre una protezione temporanea dell'ammino gruppo, facilmente rimovibile in condizioni basiche blande, rendendolo ideale per sintesi a stadi multipli. La catena laterale idrofobica migliora la solubilità in solventi organici polari, facilitando le reazioni in fase omogenea. La sua purezza ottimizzata (>98%) e la stabilità a temperatura ambiente lo rendono un reagente affidabile per la produzione di peptidi complessi, compresi quelli con modificazioni post-traduzionali.

2171412-23-8 structure
Nome del prodotto:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- 2171412-23-8
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- EN300-1503531
-
- Inchi: 1S/C25H30N2O5/c1-4-21(24(29)30)26-23(28)13-22(15(2)3)27-25(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,4,13-14H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22?/m1/s1
- Chiave InChI: OBXHAXTUPCYZNW-ZMFCMNQTSA-N
- Sorrisi: O(C(NC(CC(N[C@@H](C(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 438.21547206g/mol
- Massa monoisotopica: 438.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 10
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 105Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503531-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 100mg |
$2142.0 | 2023-09-27 | ||
Enamine | EN300-1503531-5000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 5000mg |
$7058.0 | 2023-09-27 | ||
Enamine | EN300-1503531-10000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 10000mg |
$10464.0 | 2023-09-27 | ||
Enamine | EN300-1503531-1.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1503531-50mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 50mg |
$2044.0 | 2023-09-27 | ||
Enamine | EN300-1503531-500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 500mg |
$2336.0 | 2023-09-27 | ||
Enamine | EN300-1503531-1000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 1000mg |
$2433.0 | 2023-09-27 | ||
Enamine | EN300-1503531-250mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 250mg |
$2239.0 | 2023-09-27 | ||
Enamine | EN300-1503531-2500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171412-23-8 | 2500mg |
$4771.0 | 2023-09-27 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2171412-23-8 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid) Prodotti correlati
- 127055-60-1(4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
- 80253-47-0(3-acetamido-2,2-dimethylpropanoic acid)
- 1597254-10-8(N-{[2-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine)
- 74028-33-4(Cyclopropanecarboxylic acid, 2-(aminomethyl)-, (1R,2S)-rel-)
- 2227824-23-7(rac-(1R,3R)-2,2-dimethyl-3-(2-phenylethenyl)cyclopropylmethanamine)
- 1354008-54-0((S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide)
- 874804-38-3(3-bromo-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-ol)
- 902249-13-2(2-(3-ethyl-4-methoxybenzenesulfonamido)benzoic acid)
- 89794-12-7(3-bromo-4-sulfamoylbenzoic acid)
- 1806761-22-7(Ethyl 3-amino-5-(difluoromethyl)pyridine-4-carboxylate)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
